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Overview
Description
N,N'-BIS[4-(TERT-BUTYL)PHENYL]BENZENE-1,4-DIAMINE: is a chemical compound characterized by its two phenyl rings substituted with tert-butyl groups and a benzene-1,4-diamine core
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Amine Formation: One common synthetic route involves the bromination of N,N'-bis(4-tert-butylphenyl)aniline followed by amination.
Reduction of Aminoxyl Derivatives: Another method includes the reduction of N,N'-bis(4-tert-butylphenyl)hydroxylamine using hydrazine hydrate.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimized conditions to ensure high yield and purity, often using continuous flow reactors or batch processes.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly halogenation, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like hydrazine hydrate are typically used.
Substitution: Bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Amines and related derivatives.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of complex molecular structures. Biology: It serves as a precursor for bioactive molecules and probes in biological studies. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving pathways related to oxidative stress and cellular signaling. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Irganox 1098: A compound used as an antioxidant in the plastics industry.
4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: A closely related compound with similar structural features.
Uniqueness: N,N'-BIS[4-(TERT-BUTYL)PHENYL]BENZENE-1,4-DIAMINE stands out due to its specific arrangement of tert-butyl groups and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
5432-99-5 |
---|---|
Molecular Formula |
C28H36N2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(2-methylbutan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C28H36N2/c1-7-27(3,4)21-9-13-23(14-10-21)29-25-17-19-26(20-18-25)30-24-15-11-22(12-16-24)28(5,6)8-2/h9-20,29-30H,7-8H2,1-6H3 |
InChI Key |
BFPZUVWLYPZRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC |
Origin of Product |
United States |
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